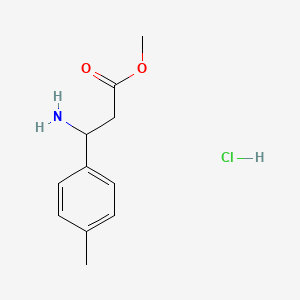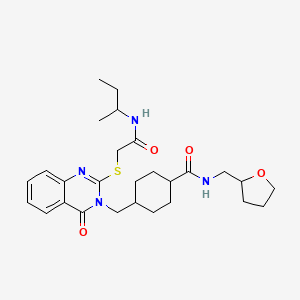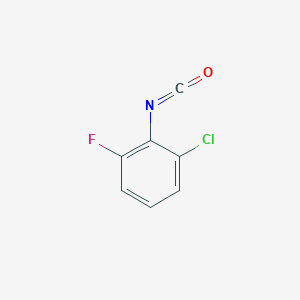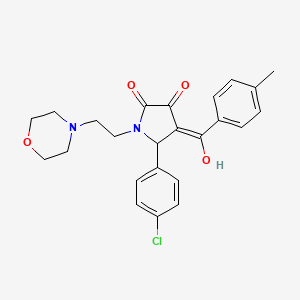
Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride” is a chemical compound with the molecular formula C11H15NO2•HCl . It has a molecular weight of 229.7 . This compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride” is a powder . It has a melting point range of 148-150°C . The compound should be stored at room temperature .科学的研究の応用
Synthetic Routes and Derivative Formation
- The compound has been used in synthesizing various derivatives, such as 3-(phenylsulfonimidoyl)propanoate derivatives, demonstrating its versatility in organic synthesis. These derivatives exhibit unique conformational properties and potential for further chemical modifications (Tye & Skinner, 2002).
Biocatalysis in Drug Research
- It serves as a critical intermediate in the biocatalytic production of S-3-amino-3-phenylpropionic acid (S-APA), an important pharmaceutical component. The research highlights its role in chiral catalysis and enantioselective synthesis, crucial for drug development (Li et al., 2013).
Asymmetric Synthesis of Pharmaceuticals
- Its involvement in the asymmetric synthesis of pharmaceutical compounds, like (S)-esmolol, highlights its significance in the production of enantiopure drugs, which are essential for effective and safe pharmaceuticals (Narsaiah & Kumar, 2011).
Enantioseparation Techniques
- The compound has been used in the study of enantioseparation of similar molecules, illustrating its role in developing methods for purifying chiral compounds. This is crucial in the pharmaceutical industry where the separation of enantiomers can significantly impact drug efficacy and safety (Jin et al., 2020).
Antitumor and Antimicrobial Research
- Research on derivatives of this compound has demonstrated promising antitumor and antimicrobial properties. These findings open pathways for developing new therapeutic agents based on its structure (Isakhanyan et al., 2016); (Mickevičienė et al., 2015).
Uterine Relaxant Potential
- Its derivatives have been investigated for their potential as uterine relaxants, highlighting its relevance in medical research, particularly in obstetrics and gynecology (Viswanathan et al., 2005).
Antioxidant Properties
- Derivatives of this compound have shown high antioxidant activities, indicating its potential use in combatting oxidative stress-related diseases (Kushnir et al., 2015).
Corrosion Inhibition
- The compound has been used in the synthesis of corrosion inhibitors, demonstrating its application in industrial processes, such as in the protection of metals against corrosion (Gupta et al., 2017).
Polymorphism in Pharmaceuticals
- Studies on its polymorphic forms provide valuable insights into the physical and chemical properties that can affect pharmaceutical formulation and stability (Vogt et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
特性
IUPAC Name |
methyl 3-amino-3-(4-methylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDNJAZNBRXDQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-(4-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2376693.png)
![Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376696.png)
![2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile](/img/structure/B2376698.png)
![5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2376700.png)
![5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2376703.png)
![2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid](/img/structure/B2376704.png)



![2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide hydrochloride](/img/structure/B2376710.png)


![N-(tert-butyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2376713.png)